molecular formula C23H21NO3 B298912 4-[1,1'-biphenyl]-4-yl-N-(4-methoxyphenyl)-4-oxobutanamide

4-[1,1'-biphenyl]-4-yl-N-(4-methoxyphenyl)-4-oxobutanamide

Cat. No.: B298912
M. Wt: 359.4 g/mol
InChI Key: RETLSFFPMMWMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1,1'-biphenyl]-4-yl-N-(4-methoxyphenyl)-4-oxobutanamide is an organic compound that features a biphenyl group and a methoxyphenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,1'-biphenyl]-4-yl-N-(4-methoxyphenyl)-4-oxobutanamide typically involves the reaction of biphenyl-4-carboxylic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[1,1'-biphenyl]-4-yl-N-(4-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the butanamide backbone can be reduced to form an alcohol.

    Substitution: The biphenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-(biphenyl-4-yl)-N-(4-hydroxyphenyl)-4-oxobutanamide.

    Reduction: Formation of 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-hydroxybutanamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[1,1'-biphenyl]-4-yl-N-(4-methoxyphenyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its rigid biphenyl structure.

Mechanism of Action

The mechanism of action of 4-[1,1'-biphenyl]-4-yl-N-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can lead to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(biphenyl-4-yl)-N-(4-hydroxyphenyl)-4-oxobutanamide
  • 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-hydroxybutanamide
  • 4-(biphenyl-4-yl)-N-(4-nitrophenyl)-4-oxobutanamide

Uniqueness

4-[1,1'-biphenyl]-4-yl-N-(4-methoxyphenyl)-4-oxobutanamide is unique due to the presence of both biphenyl and methoxyphenyl groups, which confer specific structural and electronic properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-oxo-4-(4-phenylphenyl)butanamide

InChI

InChI=1S/C23H21NO3/c1-27-21-13-11-20(12-14-21)24-23(26)16-15-22(25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

RETLSFFPMMWMOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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